Factual information available through various scientific databases such as PubChem [] and the Environmental Protection Agency (EPA) [] indicates that 2,2',4,5'-Tetrabromodiphenyl ether does not have any established scientific research applications.
II. Reasons for Lack of Research Applications
There are two main reasons why 2,2',4,5'-Tetrabromodiphenyl ether might not be used in scientific research:
2,2',4,5'-Tetrabromodiphenyl ether is an organobromine compound classified under polybrominated diphenyl ethers. Its chemical formula is and it has a molecular weight of approximately 485.79 g/mol. This compound is characterized by the presence of four bromine atoms attached to two phenyl rings, making it a highly brominated aromatic ether. It is primarily used as a flame retardant in various materials, including plastics and textiles, due to its ability to inhibit combustion processes .
BDE-49 shares the safety concerns associated with PBDEs:
These reactions are significant as they influence the environmental persistence and degradation pathways of the compound .
The synthesis of 2,2',4,5'-tetrabromodiphenyl ether typically involves:
Alternative methods may include the use of transition metal catalysts to facilitate selective bromination reactions .
2,2',4,5'-Tetrabromodiphenyl ether is primarily used as a flame retardant in various applications:
Its effectiveness as a flame retardant makes it valuable in industries where fire safety is paramount .
Research on interaction studies involving 2,2',4,5'-tetrabromodiphenyl ether has focused on its:
Several compounds share structural similarities with 2,2',4,5'-tetrabromodiphenyl ether. Here are some notable examples:
Compound Name | Chemical Formula | Number of Bromine Atoms | Unique Characteristics |
---|---|---|---|
2,2',4,4'-Tetrabromodiphenyl Ether | 4 | Commonly used as a flame retardant | |
2,2',4,5,5'-Pentabromodiphenyl Ether | 5 | Higher bromination level increases efficacy | |
2,3',4,4',5-Pentabromodiphenyl Ether | 5 | Different substitution pattern affects properties | |
Decabromodiphenyl Ether | 10 | Highly brominated; used in more rigorous fire safety applications |
The uniqueness of 2,2',4,5'-tetrabromodiphenyl ether lies in its specific arrangement of bromine substituents which influences both its chemical reactivity and biological activity compared to other polybrominated diphenyl ethers .